4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-N-(4-(trifluoromethoxy)phenyl)benzenesulfonamide
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Overview
Description
4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-N-(4-(trifluoromethoxy)phenyl)benzenesulfonamide is a complex organic compound characterized by the presence of multiple functional groups, including chloro, trifluoromethyl, pyridinyl, and sulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-N-(4-(trifluoromethoxy)phenyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridinyl Intermediate: The initial step involves the chlorination of 3-chloro-5-(trifluoromethyl)pyridine to form the desired pyridinyl intermediate.
Coupling Reaction: The pyridinyl intermediate is then coupled with 4-(trifluoromethoxy)phenylbenzenesulfonamide under specific reaction conditions, often involving the use of a base and a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-N-(4-(trifluoromethoxy)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or sulfonamide groups, leading to the formation of amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-N-(4-(trifluoromethoxy)phenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-N-(4-(trifluoromethoxy)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine Derivatives: Compounds such as 3-chloro-2-cyano-5-(trifluoromethyl)pyridine share structural similarities and exhibit comparable chemical properties.
Sulfonamide Derivatives: Other sulfonamide compounds with different substituents on the aromatic ring can be compared in terms of their reactivity and biological activities.
Uniqueness
4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-N-(4-(trifluoromethoxy)phenyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both trifluoromethyl and sulfonamide groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClF6N2O4S/c20-16-9-11(18(21,22)23)10-27-17(16)31-13-5-7-15(8-6-13)33(29,30)28-12-1-3-14(4-2-12)32-19(24,25)26/h1-10,28H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSFFIXPKRSYJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClF6N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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